molecular formula C6H9N3O2 B1581397 N,N'-Dimethyl-N-cyanoacetylurea CAS No. 39615-79-7

N,N'-Dimethyl-N-cyanoacetylurea

Cat. No.: B1581397
CAS No.: 39615-79-7
M. Wt: 155.15 g/mol
InChI Key: DBEIAMRYPAJZHO-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-cyanoacetylurea: is a chemical compound with the molecular formula C₆H₉N₃O₂ . It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of both cyano and urea functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-N-cyanoacetylurea can be synthesized through the reaction of cyanoacetic acid with N,N’-dimethylurea in the presence of acetic anhydride. The reaction typically occurs at temperatures ranging from 95 to 100°C with a mean residence time of 15 minutes . The process involves mixing cyanoacetic acid and N,N’-dimethylurea at room temperature without a solvent, followed by the addition of acetic anhydride .

Industrial Production Methods: On an industrial scale, the continuous production of N,N’-Dimethyl-N-cyanoacetylurea involves the same reactants and conditions as the laboratory synthesis. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Scientific Research Applications

N,N’-Dimethyl-N-cyanoacetylurea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-cyanoacetylurea involves its reactivity with nucleophiles and electrophiles due to the presence of cyano and urea functional groups. The compound can form stable intermediates that facilitate the formation of heterocyclic structures and other complex molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Uniqueness: N,N’-Dimethyl-N-cyanoacetylurea is unique due to its specific substitution pattern, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and form diverse products sets it apart from other similar compounds.

Properties

IUPAC Name

2-cyano-N-methyl-N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIAMRYPAJZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068189
Record name N,N'-Dimethyl-N-cyanoacetylurea
Source EPA DSSTox
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39615-79-7
Record name N-(Cyanoacetyl)-N,N′-dimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39615-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Dimethyl-N-cyanoacetylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide
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Synthesis routes and methods

Procedure details

Cyanoacetyldimethylurea is prepared in analogy to Example 1. Instead of dibenzylurea, dimethylurea is employed. The product is worked up by stripping off the acetic anhydride/acetic acid mixture on a rotary evaporator under reduced pressure. The residue obtained in this way is recrystallized from water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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